molecular formula C15H18O3 B160339 (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 1618-77-5

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

Cat. No.: B160339
CAS No.: 1618-77-5
M. Wt: 246.3 g/mol
InChI Key: XJHDMGJURBVLLE-RERXCJRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione can be synthesized through the extraction of Artemisia species. The primary methods include the calcium salt method and benzene extraction method . The compound is typically isolated from the flower buds through a series of solvent extractions and crystallization processes .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Artemisia plants. The process includes harvesting the flower buds, drying them, and then subjecting them to solvent extraction using ethanol or chloroform. The extract is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Microbial cultures or chemical reducing agents like sodium borohydride.

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products Formed:

Scientific Research Applications

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione and its derivatives have diverse applications in scientific research:

Mechanism of Action

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione exerts its effects primarily through its interaction with the central nervous system of parasitic worms. It paralyzes the worms, allowing them to be expelled from the host’s body . The compound’s mechanism involves binding to specific receptors in the nervous system, disrupting normal neural transmission .

Properties

CAS No.

1618-77-5

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13-,15+/m1/s1

InChI Key

XJHDMGJURBVLLE-RERXCJRKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@@H]2OC1=O)C)C

SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Synonyms

Santonin D

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.